Astemizole

Antihistamine Receptor Binding Pharmacology

Astemizole is the definitive reference standard for preclinical cardiac safety pharmacology. Unlike generic antihistamines, it exhibits equipotent hERG blockade (IC₅₀ 0.9 nM) alongside its active metabolite desmethylastemizole (IC₅₀ 1.0 nM), ensuring maximum assay sensitivity for channel liability screening. Its unique CYP3A4-independent metabolism makes it irreplaceable for DDI studies—substituting loratadine or fexofenadine introduces ~300-fold lower hERG affinity, invalidating experimental models. Procure the exact compound to maintain assay validity in automated patch-clamp, radioligand binding, and in vivo QTc prolongation benchmarks (35 ng/mL in conscious monkey models).

Molecular Formula C28H31FN4O
Molecular Weight 458.6 g/mol
CAS No. 68844-77-9
Cat. No. B1665302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstemizole
CAS68844-77-9
SynonymsAlermizol
Alonga, Astemizol
Astemina
Astemizol Alonga
Astemizol ratiopharm
Astemizole
Astesen
Emdar
Esmacen
Fustermizol
Hismanal
Histaminos
Hubermizol
Laridal
Paralergin
R 43 512
R-43-512
R43512
ratiopharm, Astemizol
Retolen
Rifedot
Rimbol
Romadin
Simprox
Urdrim
Molecular FormulaC28H31FN4O
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
InChIInChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)
InChIKeyGXDALQBWZGODGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in organic solvents.
1.20e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Astemizole (CAS 68844-77-9) Procurement: Second-Generation H1 Antagonist for Cardiac Safety and Off-Target Pharmacology Studies


Astemizole (CAS 68844-77-9) is a second-generation, non-sedating histamine H1 receptor antagonist formerly marketed for allergic rhinitis [1]. It is a potent, long-acting inverse agonist with high affinity for the H1 receptor (Ki ≈ 0.8–4.4 nM) [2] and is extensively metabolized to desmethylastemizole, an active metabolite with an extended elimination half-life of 9–13 days [3]. Due to its association with QT prolongation and ventricular arrhythmias, Astemizole was withdrawn from most markets by 1999 [4]. However, this well-characterized cardiotoxicity profile makes it an essential reference standard in preclinical cardiac safety pharmacology, particularly for hERG channel liability screening and the evaluation of drug–drug interaction risks involving CYP3A4 inhibition [4].

Why Astemizole Cannot Be Substituted with Other Second-Generation Antihistamines: A Case for Precise Chemical Identity


Generic substitution among second-generation antihistamines is not scientifically valid due to profound differences in their off-target pharmacology, particularly concerning cardiac ion channel interactions [1]. While compounds like loratadine, cetirizine, and fexofenadine were developed to minimize central nervous system penetration and hERG channel block, Astemizole is distinct in its potent and equipotent blockade of hERG channels (IC₅₀ ≈ 0.9 nM) alongside its primary metabolite, desmethylastemizole (IC₅₀ ≈ 1.0 nM) [2]. Furthermore, Astemizole exhibits unique metabolic pathways with a minimal role for CYP3A4 in its main clearance route, a factor that critically differentiates its drug–drug interaction profile from structurally related analogs like terfenadine [3]. These quantitative pharmacological distinctions necessitate the use of the exact compound for experiments focused on hERG liability, cardiac safety models, or CYP450 interaction studies, as substituting with a purportedly 'safer' analog like loratadine would invalidate the experimental design by introducing a compound with approximately 300-fold lower hERG affinity [1].

Astemizole (CAS 68844-77-9) Comparative Evidence: Quantitative Differentiation from Terfenadine, Loratadine, Cetirizine, and Ebastine


Astemizole Exhibits Superior H1 Receptor Affinity Compared to Terfenadine, Cetirizine, and Loratadine

In optimized in vitro binding assays, Astemizole demonstrates a significantly higher apparent affinity (Ki,app) for the histamine H1 receptor than its key comparators. Astemizole's Ki,app value was determined to be 0.2 nM [1]. In contrast, under the same optimized conditions, terfenadine, cetirizine, and loratadine bound to the H1 receptor with 30-fold, 80-fold, and 100-fold lower affinity, respectively [1]. This higher binding affinity translates to a more potent and prolonged receptor occupancy in vivo [2].

Antihistamine Receptor Binding Pharmacology

Astemizole and its Metabolite are Among the Most Potent hERG Channel Blockers, Far Exceeding Loratadine

Astemizole is a highly potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, a primary mechanism for drug-induced long QT syndrome. In a direct comparative study, Astemizole blocked hERG current with a half-maximal inhibitory concentration (IC₅₀) of 0.9 nM [1]. Its principal metabolite, desmethylastemizole, is equipotent with an IC₅₀ of 1.0 nM [1]. In contrast, the second-generation antihistamine loratadine is approximately 300-fold less potent, with an estimated IC₅₀ of 100 µM [2]. At a concentration of 3 µM, Astemizole was highly effective, whereas loratadine caused only a 40% blockade of hERG current [2].

Cardiotoxicity hERG Patch-Clamp

Astemizole Demonstrates a Unique CYP450 Inhibition Profile Compared to Terfenadine and Loratadine

The inhibitory potential of Astemizole on major human cytochrome P450 (CYP) enzymes differs from that of terfenadine and loratadine. In human liver microsomes, Astemizole inhibited CYP3A4 (testosterone 6β-hydroxylation) with an IC₅₀ of 21 µM and CYP2D6 (dextromethorphan O-demethylation) with an IC₅₀ of 36 µM [1]. For comparison, terfenadine showed similar inhibition (CYP3A4 IC₅₀ = 23 µM; CYP2D6 IC₅₀ = 18 µM), while loratadine was a more potent inhibitor of CYP2D6 (IC₅₀ = 15 µM) and markedly inhibited CYP2C19 (Ki = 0.17 µM) [1]. Importantly, further studies reveal that CYP3A4 plays a negligible role in the primary metabolic route of Astemizole (formation of desmethylastemizole), a key distinction from terfenadine, whose clearance is heavily dependent on CYP3A4 [2].

Drug Metabolism CYP450 Drug-Drug Interactions

Astemizole Induces QTc Prolongation at a Lower Plasma Concentration than Terfenadine in Conscious Primates

In a conscious cynomolgus monkey model, Astemizole was shown to prolong the QTc interval at a significantly lower threshold plasma concentration compared to terfenadine. Astemizole caused significant time-dependent increases in QTc at a minimum plasma concentration of 35 ng/mL [1]. In contrast, terfenadine required a minimum plasma concentration of 85 ng/mL to induce similar QTc prolongation effects [1]. The study also confirmed that epinastine, another H1 antagonist, did not cause QTc prolongation at concentrations up to 3600 ng/mL, highlighting the specificity of this effect [1].

In Vivo Cardiac Safety QT Prolongation

Desmethylastemizole is Equipotent to Astemizole in Blocking hERG, Unlike the Metabolites of Terfenadine

A key differentiator for Astemizole is the pharmacological activity of its major metabolite. Desmethylastemizole blocks hERG channels with an IC₅₀ of 1.0 nM, which is essentially equipotent to the parent compound (IC₅₀ = 0.9 nM) [1]. This contrasts sharply with the major metabolite of terfenadine, terfenadine carboxylate (fexofenadine), which is largely devoid of adverse ECG effects [2]. The equipotency of Astemizole and its metabolite means that the total hERG-blocking burden from a dose of Astemizole is sustained and amplified, as desmethylastemizole accumulates to steady-state concentrations exceeding those of the parent drug by more than 30-fold and has an elimination half-life of 9-13 days [1].

Metabolite Pharmacology hERG Cardiotoxicity

Astemizole Demonstrates Superior Peripheral vs. Central H1 Receptor Selectivity Compared to Loratadine and Cetirizine

Astemizole exhibits a marked differentiation between peripheral (lung) and central (cerebellum) H1 receptor occupancy in vivo, a property that underpins its classification as a non-sedating antihistamine. At an oral dose of 0.63 mg/kg in guinea pigs, Astemizole achieved 70% occupancy of lung H1 receptors while occupying less than 10% of cerebellar receptors [1]. In contrast, to achieve the same level of peripheral selectivity, a 7-fold higher dose of terfenadine was required [1]. Furthermore, loratadine and cetirizine showed poor differentiation between lung and cerebellar receptor occupancy, with loratadine achieving 70% lung and 50% cerebellar occupancy at 2.5 mg/kg, and cetirizine achieving 60% lung and 70% cerebellar occupancy at the same dose [1].

CNS Penetration Receptor Occupancy Sedation

Astemizole (CAS 68844-77-9): Targeted Research Applications and Use Cases


hERG Channel Liability Screening (Positive Control)

Astemizole is an industry-standard positive control for in vitro hERG channel assays (e.g., automated patch-clamp, radioligand binding). Its extremely high potency (IC₅₀ = 0.9 nM for hERG current block) ensures assay sensitivity and validates the detection window for hERG-mediated cardiotoxicity [1]. Using Astemizole as a reference compound allows for the accurate calibration of IC₅₀ values for test articles, particularly in screening campaigns where differentiating between weak and potent hERG blockers is critical. The inclusion of its equipotent metabolite, desmethylastemizole, can further validate assays designed to detect metabolite-mediated channel block [1].

In Vivo QT Prolongation Studies (Positive Control)

Due to its well-characterized and potent QTc-prolonging effects, Astemizole serves as a robust positive control in preclinical in vivo cardiovascular safety pharmacology studies, particularly in conscious animal models like cynomolgus monkeys or guinea pigs [2]. Its ability to induce significant QTc prolongation at a defined plasma concentration (35 ng/mL in monkeys) provides a quantitative benchmark for evaluating the proarrhythmic potential of new drug candidates and for validating the predictive value of telemetry or ECG-based safety models [3].

CYP450-Mediated Drug-Drug Interaction (DDI) Modeling

Astemizole's unique metabolic and inhibitory profile makes it a valuable tool for in vitro DDI studies. It can be used as a probe substrate to investigate the roles of various CYP enzymes in its clearance, with research showing a negligible role for CYP3A4 in its primary metabolism, unlike terfenadine [4]. Additionally, it can be employed as an inhibitor in human liver microsome assays to characterize the activity of CYP2D6 and CYP3A4 (IC₅₀s of 36 µM and 21 µM, respectively), offering a distinct inhibitory signature compared to loratadine, which more potently inhibits CYP2D6 and CYP2C19 [5].

Antihistamine Pharmacology and Receptor Occupancy Studies

Astemizole is an ideal reference compound for studying high-affinity H1 receptor antagonism and peripheral selectivity. Its very low Ki,app (0.2 nM) for the H1 receptor and its >7-fold superior peripheral versus central receptor occupancy in vivo make it a benchmark for evaluating the CNS penetration and sedative potential of novel antihistamines [6]. Researchers developing new non-sedating H1 antagonists can use Astemizole as a gold-standard comparator in ex vivo receptor occupancy assays in lung and brain tissues to quantify their compound's peripheral selectivity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astemizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.